Methylseleno benzene
Description
Overview of Organoselenium Chemistry and its Evolution in Synthetic and Mechanistic Studies
Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has evolved into a significant branch of organic chemistry. Selenium, a member of the chalcogen group, imparts unique reactivity to organic molecules compared to its lighter counterpart, sulfur. The C-Se bond is weaker and longer than a C-S bond, and selenium compounds are generally more nucleophilic and more easily oxidized.
The field has seen rapid growth due to the utility of organoselenium compounds as reagents and intermediates in organic synthesis. They can be introduced into molecules as electrophiles, nucleophiles, or radicals, often under mild conditions with high chemo-, regio-, and stereoselectivity. One of the pivotal discoveries that propelled the field forward was the selenoxide elimination reaction, a powerful method for introducing carbon-carbon double bonds into molecules.
Mechanistic studies have been crucial in understanding the reactivity of organoselenium compounds. For instance, the ability of organoselenides to catalyze the activation of hydrogen peroxide has been extensively explored for various functional group manipulations. While many mechanistic details of such catalytic cycles have been elucidated, the precise nature of the active oxidant in some reactions remains a topic of ongoing investigation. This continuous exploration of reaction mechanisms underscores the dynamic nature of organoselenium chemistry and its importance in developing new synthetic methodologies.
Contextualization of Aryl Selenoethers within Aromatic Chemistry
Aromatic chemistry is a cornerstone of organic chemistry, centered on the unique stability and reactivity of aromatic compounds like benzene (B151609). An aryl group is a functional group derived from an aromatic ring, with the simplest example being the phenyl group (C₆H₅−), derived from benzene. When a selenium atom is bonded to both an aryl group and an alkyl group, the resulting compound is known as an aryl selenoether. Methylseleno benzene, with its methyl group and phenyl group attached to a selenium atom, is a prime example of this class of compounds.
The presence of the selenoether group influences the properties of the aromatic ring. The selenium atom can participate in the delocalized π-electron system of the benzene ring, affecting its electron density and reactivity towards electrophilic aromatic substitution. The synthesis of aryl selenoethers can be achieved through various methods, including the reaction of aryl halides with selenolates or via cross-coupling reactions, highlighting the integration of organoselenium chemistry with traditional aromatic transformations. The study of aryl selenoethers provides insights into C-heteroatom bond formation and the influence of heavier chalcogens on the properties and reactivity of aromatic systems.
Research Significance of this compound and its Analogues in Chemical Transformations
This compound and its analogues are of significant research interest due to their utility as precursors in the synthesis of more complex molecules, particularly selenium-containing heterocycles. These heterocyclic compounds are explored for their potential applications in materials science and medicinal chemistry.
A prominent example of the research significance of this compound is its use as a key starting material in the synthesis of 2,3-disubstituted benzo[b]selenophenes. In these transformations, a derivative of this compound, such as 1-(1-alkynyl)-2-(methylseleno)arene, undergoes an electrophilic cyclization reaction. This process involves the reaction with an electrophile (like iodine or bromine), which coordinates with the alkyne's triple bond. This is followed by a nucleophilic attack from the selenium atom, leading to the formation of the benzo[b]selenophene (B1597324) ring system. nih.gov This synthetic strategy is notable for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov
The study of such reactions provides valuable insights into the mechanistic pathways of electrophilic cyclizations involving organoselenium compounds. The ability to use reagents like this compound to construct complex molecular architectures underscores its importance in advanced chemical research and the broader field of organic synthesis.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈Se |
| Molecular Weight | 171.10 g/mol |
| IUPAC Name | methylselanylbenzene |
| Synonyms | Selenoanisole, Methyl phenyl selenide (B1212193) |
| CAS Number | 4346-64-9 |
Table 2: Electrophilic Cyclization using a this compound Derivative Reaction: 1-(1-decynyl)-2-(methylseleno)benzene cyclization with Iodine (I₂)
| Solvent | Equivalents of I₂ | Reaction Time | Yield of Benzo[b]selenophene |
|---|---|---|---|
| CH₂Cl₂ | 1.1 | 30 min | 99% |
| CH₃CN | 1.1 | 30 min | 99% |
| THF | 1.1 | 30 min | 99% |
| Hexanes | 1.1 | 30 min | 99% |
Data sourced from a study on the synthesis of 2,3-disubstituted benzo[b]selenophenes. nih.gov
Structure
2D Structure
Properties
CAS No. |
4346-64-9 |
|---|---|
Molecular Formula |
C7H8Se |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
methylselanylbenzene |
InChI |
InChI=1S/C7H8Se/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
CMWZAOHBWAWUGF-UHFFFAOYSA-N |
SMILES |
C[Se]C1=CC=CC=C1 |
Canonical SMILES |
C[Se]C1=CC=CC=C1 |
Other CAS No. |
4346-64-9 |
Synonyms |
methyl phenyl selenide |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methylseleno Benzene and Its Structural Analogues
Direct Methylselenylation of Aromatic Substrates
While the direct methylselenylation of simple aromatic substrates like benzene (B151609) is conceptually appealing for introducing the methylseleno group, the provided literature does not extensively detail specific, widely adopted methods for this direct C-H functionalization on unactivated arenes. Research in direct C-H activation and functionalization is a burgeoning field, with significant progress in installing various functional groups mangalkotegovtcollege.orgbeilstein-journals.orgchemistryviews.org. However, specific protocols for the direct installation of a methylseleno moiety onto the benzene ring via C-H activation are not prominently featured in the surveyed results. Methods such as dehydroxylative trifluoromethylselenylation of alcohols represent a different synthetic strategy and are not directly applicable to the direct methylselenylation of aromatic rings rsc.org. Consequently, other catalytic and cyclization methods are more commonly employed for accessing methylselenoarene structures.
Synthesis via Organometallic Reagents and Catalysis
Organometallic reagents and transition metal catalysis provide powerful and versatile routes for the synthesis of aryl selenoethers and related compounds. These methods often allow for precise control over bond formation and can tolerate a wide range of functional groups.
Palladium-Catalyzed Approaches to Aryl Selenoethers
Palladium catalysis has emerged as a cornerstone for forming carbon-selenium bonds, enabling the synthesis of aryl selenoethers. A notable strategy involves the deseleniative cross-coupling of aryl alkyl selenides with organoboranes. In this process, the relatively weak carbon-selenium bond is cleaved, allowing the selenium moiety to act as a pseudohalide, facilitating the formation of a new carbon-carbon bond rsc.org. This methodology often benefits from the synergistic action of a palladium(0) catalyst with a stoichiometric copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and the presence of phosphine (B1218219) ligands like tri(2-furyl)phosphine (B125338) (TFP). Microwave irradiation can further enhance reaction rates and efficiency, leading to moderate to good yields of biaryl products rsc.org.
Beyond deseleniative coupling, palladium catalysis is also instrumental in the direct formation of C-Se bonds by coupling aryl halides with selenium nucleophiles, such as diselenides or aryl selenols mangalkotegovtcollege.orgresearchgate.net. These reactions are crucial for introducing selenium into aromatic frameworks, contributing to the synthesis of various organoselenium compounds with potential applications.
Table 1: Illustrative Palladium-Catalyzed Synthesis of Aryl Selenides
| Substrate Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl alkyl selenide (B1212193) | Arylboronic acid | Pd(0), CuTC, TFP | Microwave, 2-MeTHF, 100°C | Moderate to Good | rsc.org |
| Aryl halide | Diselenide/Aryl selenol | Pd catalyst | Various conditions | Varies | mangalkotegovtcollege.orgresearchgate.net |
| Aryl halide | Arylboronic acid | Pd(PPh3)4, K3PO4 | 1:1 Dioxane/Toluene (B28343), 90°C, 3h | 56-80% | mdpi.com |
Note: While specific examples for methylseleno benzene formation via Pd-catalyzed cross-coupling are not explicitly detailed in the provided snippets, the general methodologies for aryl selenoether synthesis are well-established.
Copper-Assisted Methodologies for Methylselenoarene Formation
Copper catalysis offers an accessible and effective route for the synthesis of aryl selenides, including methylselenoarenes. Copper salts, such as copper(II) sulfate (B86663) (CuSO4) in conjunction with ligands like 1,10-phenanthroline (B135089), have been utilized to catalyze the coupling of aryl boronic acids with diphenyl diselenides, yielding aryl selenides under mild and environmentally friendly conditions mangalkotegovtcollege.org. Furthermore, the development of heterogeneous copper catalysts, including copper nanoparticles immobilized on various supports, has provided efficient and reusable systems for C-Se bond formation between aryl boronic acids and diorganyl diselenides rsc.org. These heterogeneous catalysts often exhibit good to quantitative yields and can be readily recovered and reused rsc.org.
Alumina-supported copper(II) has also demonstrated efficacy in catalyzing the selenylation of aryl iodides and bromides using a range of diselenides, leading to the formation of unsymmetrical diaryl, aryl-alkyl, and aryl-heteroaryl selenides nih.gov. These copper-assisted methodologies are valuable for constructing C-Se bonds in diverse aromatic systems, contributing to the broader synthesis of organoselenium compounds.
Table 2: Illustrative Copper-Catalyzed Synthesis of Aryl Selenides
| Substrate Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl boronic acid | Diphenyl diselenide | CuSO4, 1,10-phenanthroline | Ethanol, room temperature | Good | mangalkotegovtcollege.org |
| Aryl boronic acid | Diorganyl diselenide | Cu nanoparticles (various supports) | DMSO or PEG-600 | Good to Quantitative | rsc.org |
| Aryl halide (iodide/bromide) | Diaryl/dialkyl/diheteroaryl diselenides | Alumina-supported Cu(II) | Water or PEG-600 | High | nih.gov |
| Aryl boronic acids | Diphenyl diselenide | Cu(II)-CIN-1 (heterogeneous) | PEG-600 | High | rsc.org |
| Aryl boronic acids | Diphenyl diselenide | Cu@PS-TSC (heterogeneous) | Water, K2CO3, 37°C | High | rsc.org |
Electrophilic Cyclization Strategies for Benzoselenophene Derivatives
Electrophilic cyclization reactions represent a highly effective strategy for constructing benzoselenophene ring systems, often starting from precursors containing both an alkyne and a methylseleno group in an ortho-relationship on an aromatic ring.
Iodocyclization Pathways and Substrate Scope
Iodocyclization, employing iodine (I2) or iodine monochloride (ICl) as the electrophilic source, is a prominent method for synthesizing 2,3-disubstituted benzoselenophenes. This process typically involves the electrophilic addition of iodine to the alkyne moiety of a 1-(1-alkynyl)-2-(methylseleno)arene, generating an iodonium (B1229267) ion intermediate. This is followed by an intramolecular nucleophilic attack by the selenium atom, leading to ring closure and the formation of the benzoselenophene core nih.govacs.orgnih.gov.
This methodology is characterized by its mild reaction conditions, often proceeding at room temperature, and its tolerance for a wide array of functional groups, including alcohols, esters, nitriles, and nitro groups, on both the aromatic ring and the alkyne substituent nih.govacs.org. The substrate scope is broad, accommodating various 1-(alkynyl)-2-(methylseleno)arene derivatives. For instance, the reaction of 1-(1-decynyl)-2-(methylseleno)benzene with I2 in dichloromethane (B109758) (CH2Cl2) efficiently yields the corresponding 2,3-disubstituted benzoselenophene in high yields (e.g., 98%) within a short reaction time of 30 minutes nih.gov. Other electrophiles, such as bromine (Br2), N-bromosuccinimide (NBS), phenylselenyl chloride (PhSeCl), phenylselenyl bromide (PhSeBr), and mercury(II) acetate (B1210297) (Hg(OAc)2), can also be employed in similar cyclization reactions, expanding the diversity of accessible benzoselenophene structures acs.org. The resulting iodine-substituted benzoselenophenes can further serve as valuable intermediates for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of additional functionalities acs.orgacs.orgmdpi.com.
Table 3: Representative Iodocyclization of 1-(1-Alkynyl)-2-(methylseleno)arenes
| Substrate Example | Electrophile | Solvent | Conditions | Product Type | Yield (%) | Reference |
| 1-(1-decynyl)-2-(methylseleno)benzene | I2 | CH2Cl2 | Room temperature, 30 min | 2,3-Disubstituted benzoselenophene | 98 | nih.gov |
| 1-(1-alkynyl)-2-(methylseleno)arenes (general) | I2, ICl, Br2, NBS, PhSeCl, PhSeBr, Hg(OAc)2 | Various (e.g., CH2Cl2, Et2O, CH3CN, hexanes) | Mild conditions | Benzoselenophene derivatives | High | nih.govacs.org |
Solvent Effects on Cyclization Efficiency
The choice of solvent plays a crucial role in the efficiency and outcome of electrophilic cyclization reactions. In the iodocyclization of 1-(1-decynyl)-2-(methylseleno)benzene using iodine (I2), a comparative study of various solvents revealed significant differences in reaction performance nih.gov. Solvents such as dichloromethane (CH2Cl2), diethyl ether (Et2O), acetonitrile (B52724) (CH3CN), and hexanes were found to be highly effective, promoting the reaction to yield the desired 2,3-disubstituted benzoselenophene in yields exceeding 90% under mild conditions (e.g., 30 minutes in CH2Cl2) nih.gov. In contrast, when methanol (B129727) (MeOH) was used as the solvent, the reaction proceeded more slowly and resulted in a lower isolated yield. This observation suggests that protic solvents like methanol may potentially interfere with the reaction mechanism or the stability of reactive intermediates, underscoring the importance of selecting appropriate non-protic solvents for optimal cyclization efficiency in these systems.
Table 4: Solvent Effects on the Iodocyclization of 1-(1-decynyl)-2-(methylseleno)benzene
| Entry | Solvent | I2 Equivalents | Time (min) | % Yield | Reference |
| 1 | CH2Cl2 | 1.1 | 30 | 98 | nih.gov |
| 2 | CH2Cl2 | 2.0 | 30 | 97 | nih.gov |
| 3 | Et2O | 1.1 | 30 | >90 | nih.gov |
| 4 | CH3CN | 1.1 | 30 | >90 | nih.gov |
| 5 | Hexanes | 1.1 | 30 | >90 | nih.gov |
| 6 | MeOH | 1.1 | Slower | Lower | nih.gov |
Compound List
this compound
Aryl selenoethers
Phenyl methyl selenide
Phenylboronic acid
Aryl alkyl selenides
Aryl halides
Diselenides
Aryl selenols
Diphenyl diselenide
Diaryl diselenides
Dialkyl diselenides
Diheteroaryl diselenides
1-(1-alkynyl)-2-(methylseleno)arenes
2,3-Disubstituted benzoselenophenes
Benzoselenophene derivatives
1-(1-decynyl)-2-(methylseleno)benzene
Bromine (Br2)
N-bromosuccinimide (NBS)
Iodine (I2)
Iodine monochloride (ICl)
Phenylselenyl chloride (PhSeCl)
Phenylselenyl bromide (PhSeBr)
Mercury(II) acetate (Hg(OAc)2)
Aryl iodides
Aryl bromides
Organoboranes
Copper(I) thiophene-2-carboxylate (CuTC)
Tri(2-furyl)phosphine (TFP)
Copper nanoparticles
Alumina-supported Cu(II)
Copper salts (e.g., CuSO4)
1,10-phenanthroline
Mechanistic Investigations of Methylseleno Benzene Reactivity
Electrophilic Aromatic Substitution (EAS) Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The reactivity and regioselectivity of methylseleno benzene (B151609) in these reactions are governed by the electronic influence of the methylseleno group.
Electronic Influence of the Methylseleno Group on Aromatic Ring Activation
The methylseleno (-SeCH3) group is generally considered an activating substituent in electrophilic aromatic substitution reactions. This activation is primarily attributed to the electron-donating resonance effect of the selenium atom's lone pairs. Selenium, being in the third period, possesses more diffuse p-orbitals that can effectively overlap with the π system of the benzene ring. This overlap leads to an increase in electron density within the aromatic ring, particularly at the ortho and para positions. While selenium is more electronegative than carbon, its resonance effect typically outweighs its inductive electron-withdrawing effect, rendering the methylseleno group activating towards EAS. oup.comcardiff.ac.uk
Regioselectivity Directing Effects in EAS Reactions
The activating and resonance-donating nature of the methylseleno group directs incoming electrophiles preferentially to the ortho and para positions of the benzene ring. This regioselectivity arises from the enhanced stabilization of the intermediate arenium ions (sigma complexes) formed at these positions. The positive charge in these intermediates can be delocalized onto the selenium atom, a process that significantly lowers the activation energy for substitution at the ortho and para sites. For instance, in the bromination of phenyl methyl selenide (B1212193), studies have indicated an ortho:para isomer distribution of approximately 1:4, demonstrating a preference for para substitution while still allowing for substantial ortho substitution. oup.comcardiff.ac.uk
Formation and Fate of Arenium Ion Intermediates
The mechanism of electrophilic aromatic substitution involves the initial attack of an electrophile (E⁺) on the aromatic π system, forming a carbocationic intermediate known as an arenium ion or sigma complex. In methylseleno benzene, the methylseleno substituent plays a crucial role in stabilizing these intermediates. The selenium atom's lone pairs contribute to resonance stabilization, delocalizing the positive charge onto the selenium atom, especially when the electrophile attacks at the ortho or para positions. This stabilization is key to the observed reactivity. Following the formation of the arenium ion, the final step in the EAS mechanism is the loss of a proton from the carbon bearing the electrophile, thereby restoring the aromaticity of the ring. chemrevlett.com
Redox Chemistry and Electrochemical Transformations
The selenium atom in this compound also imparts distinct redox properties, allowing for transformations via electrochemical methods.
Anodic Oxidation Pathways of this compound Derivatives
This compound derivatives readily undergo oxidation at the anode in electrochemical studies. The selenium atom, with its available lone pairs and relatively low ionization potential compared to carbon, serves as the primary site for oxidation. Anodic oxidation typically proceeds via a one-electron transfer process, leading to the generation of selenium-centered radical cations. Depending on the reaction conditions, these radical cations can undergo further electrochemical or chemical transformations. researchgate.netresearchgate.net
Generation and Stability of Selenium-Centered Radical Cations
The one-electron oxidation of this compound at an anode generates selenium-centered radical cations. These species are characterized by a delocalized positive charge and an unpaired electron, with a significant portion of this electronic character often localized on the selenium atom. The stability of these radical cations is influenced by the electronic nature of the attached organic groups and the surrounding solvent environment. They are important transient intermediates in various redox processes involving organoselenium compounds. researchgate.net
Data Tables
| Reaction Type | Substrate | Isomer Distribution (ortho:para) | Citation |
| Bromination | Phenyl methyl selenide | 1:4 | oup.comcardiff.ac.uk |
| Compound | Oxidation Potential (vs. SCE) | Solvent | Citation |
| Phenyl methyl selenide | +1.05 V | Acetonitrile (B52724) | researchgate.netresearchgate.net |
Investigations of Selenoxide Formation Mechanisms
Organoselenium chemistry frequently involves the oxidation of selenides to selenoxides, which are key intermediates for further transformations, particularly elimination reactions wikipedia.orgmdpi.comwikipedia.org. For this compound derivatives, such as phenyl methyl selenide, oxidation can be achieved using various oxidizing agents. Meta-chloroperoxybenzoic acid (mCPBA) is commonly employed, often in excess, to convert selenides into selenoxides psu.edursc.org. Hydrogen peroxide (H₂O₂) also serves as an effective oxidant for both diselenides and monoselenides, leading to selenoxides and other oxidized selenium species like selenenic and seleninic acids nih.gov. The methylseleno group itself can be oxidized to the selenoxide or even further to a selenone . The resulting selenoxides are typically unstable and readily undergo syn elimination, especially in the presence of β-protons, a characteristic reactivity that distinguishes them from their sulfur analogues wikipedia.orgmdpi.comwikipedia.org.
Table 1: Selenoxide Formation and Subsequent Reactions
| Starting Material | Oxidizing Agent | Product Type | Key Transformation | Reference(s) |
|---|---|---|---|---|
| Alkyl Phenyl Selenides | mCPBA (excess) | Dialkyl Ethers | Substitution of PhSe moiety | psu.edursc.org |
| Alkyl Phenyl Selenides | mCPBA | Selenoxides | Intermediate for elimination | wikipedia.orgpsu.edursc.orgmdpi.comwikipedia.org |
Nucleophilic Reactivity of Selenium Centers
The selenium atom in organoselenium compounds, including those with methylseleno groups attached to a benzene ring, exhibits pronounced nucleophilic character. Selenium is more nucleophilic than sulfur, often by two or more orders of magnitude, a property that significantly influences its reactivity in organic synthesis wikipedia.orgnih.gov. Selenides, such as phenyl methyl selenide, readily react as nucleophiles with alkyl halides to form selenonium salts wikipedia.org. This inherent nucleophilicity makes selenium-containing reagents valuable for various synthetic strategies, including alkylation and reactions involving electrophilic partners researchgate.net.
Table 2: Nucleophilicity of Selenium vs. Sulfur
| Compound Type | Nucleophilicity Relative to Sulfur | Reference(s) |
|---|---|---|
| Selenium Compounds | Markedly enhanced (2+ orders of magnitude) | nih.gov |
Generation and Reactivity of Selenium-Stabilized Carbenium Ions
A significant aspect of organoselenium chemistry involves the generation and reactivity of selenium-stabilized carbenium ions. The presence of a selenium atom adjacent to a positively charged carbon center greatly enhances the stability of the resulting carbenium ion scielo.brscielo.brwiley-vch.dewindows.netarchive.org. These stabilized carbocations can be generated from various selenium precursors, often through activation by Lewis acids like tin tetrachloride or zinc chloride scielo.brwindows.net. Once formed, these electrophilic selenium species readily react with a diverse array of nucleophiles, including silyl (B83357) enol ethers, alkenes, allylsilanes, and aromatic compounds scielo.brscielo.brarchive.org. This reactivity provides efficient pathways for the formation of new carbon-carbon bonds, making them valuable intermediates in complex molecule synthesis scielo.brscielo.br.
Carbon-Carbon Bond Formation via Electrophilic Selenium Intermediates
Electrophilic selenium reagents are powerful tools for constructing carbon-carbon bonds, typically proceeding through addition reactions to unsaturated systems or via C-H activation benthambooks.comscispace.comwiley-vch.dewindows.netmdpi.comnih.gov. When electrophilic selenium species, often generated from diselenides, react with alkenes, they form three-membered seleniranium ion intermediates scispace.comwiley-vch.dewindows.net. These intermediates are highly reactive and can be intercepted by various nucleophiles, leading to functionalized products. This process, known as selenenylation, is a fundamental reaction in organoselenium chemistry scispace.comwiley-vch.de. Furthermore, transition metals can catalyze reactions involving electrophilic selenium, facilitating complex cyclizations and C-C bond formations, as seen in iron-mediated reactions that yield heterocyclic compounds containing C-Se bonds mdpi.com. Electrophilic selenium catalysis (ESC) offers an efficient route for alkene functionalization nih.gov.
Table 3: Carbon-Carbon Bond Formation via Electrophilic Selenium Intermediates
| Electrophilic Selenium Species | Nucleophile | Product Type | Catalyst/Conditions | Reference(s) |
|---|---|---|---|---|
| Selenoallyl Cations | N-methylpyrrole, Furan | C-C Coupled Products | AgClO₄, Na₂CO₃, CH₃NO₂ | scielo.brscielo.br |
| Electrophilic Selenium Reagents | Alkenes | Seleniranium Ions, Selenylated Products | Various | scispace.comwiley-vch.dewindows.net |
Transition Metal-Mediated Coupling Reactions
Transition metal catalysis is crucial for many coupling reactions involving organoselenium compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds scispace.comrsc.orgresearchgate.neteurekaselect.comcolab.ws. Aryl alkyl selenides can participate in deseleniative cross-coupling reactions, acting as pseudohalides in palladium-catalyzed transformations with arylboronic acids. These reactions typically require a synergistic effect from copper(I) co-catalysts to facilitate the cleavage of the C-Se bond and promote transmetalation rsc.orgeurekaselect.com. Similarly, copper-catalyzed reactions can couple diaryl diselenides with arylboronic acids to synthesize diaryl selenides scispace.comeurekaselect.com. Organoselenium compounds also find application as ligands in transition metal complexes, enhancing their catalytic activity in various cross-coupling reactions, including Suzuki-Miyaura, C-O coupling, and Sonogashira couplings researchgate.netcolab.ws.
Table 4: Transition Metal-Mediated Coupling Reactions
| Coupling Partners | Catalyst System | Reaction Type | Product | Reference(s) |
|---|---|---|---|---|
| Aryl Alkyl Selenides + Arylboronic Acids | Pd(0)/Cu(I) | Deseleniative Cross-coupling | Biaryls | rsc.org |
Reactivity of the Methylseleno Side-Chain
The methylseleno moiety attached to a benzene ring exhibits characteristic reactivity patterns associated with organoselenium compounds. Oxidation of the methylseleno group can lead to the formation of selenoxides or, under more vigorous conditions, selenones . A notable reaction involves the oxidation of alkyl phenyl selenides with excess meta-chloroperoxybenzoic acid (mCPBA) in alcoholic solvents. Instead of the typical selenoxide elimination to form alkenes, this process can lead to the substitution of the phenylselenium moiety with an alkoxy group, yielding dialkyl ethers psu.edursc.org. Furthermore, alkyl phenyl selenides can react with benzoyl peroxide to form stable tetravalent selenium compounds, such as alkylphenyldibenzoyloxyselenuranes lookchem.com.
Compound List:
Alkyl Phenyl Selenides
Alkyl Phenyl Selenides (specific examples: phenyl methyl selenide)
Aryl Alkyl Selenides
Arylboronic Acids
Benzeneethanol, β-(methylseleno)-
Diaryl Selenides
Diphenyl Diselenide
Electrophilic Selenium Reagents
this compound (general term)
Phenyl methyl selenide (PhSeCH₃)
Selenaniranium Ions
Selenoallyl Cations
Selenols
Selenonium Salts
Selenoxides
Selenones
Selenium-Stabilized Carbenium Ions
Silyl Enol Ethers
Toluene (B28343), 3-(methylseleno)- (or Benzene, 1-methyl-3-(methylseleno)-)
Advanced Spectroscopic and Diffraction Techniques for Methylseleno Benzene Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of methylseleno benzene (B151609), offering insights into the hydrogen, carbon, and selenium nuclei that constitute the molecule.
The ¹H NMR spectrum of methylseleno benzene provides distinct signals for the aromatic protons on the benzene ring and the aliphatic protons of the methyl group. The aromatic protons typically appear in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The electron-donating nature of the methylseleno group influences the specific chemical shifts of the ortho, meta, and para protons, leading to a complex splitting pattern. Protons on carbons adjacent to the aromatic ring, known as benzylic protons, typically absorb in the 2.3 to 3.0 δ range. libretexts.orglibretexts.org The aliphatic protons of the methyl group (Se-CH₃) are shielded compared to the aromatic protons and appear as a sharp singlet further upfield. In a related compound, p-bromotoluene, the benzylic methyl protons absorb at 2.26 δ. openstax.org
Table 1: Typical ¹H NMR Chemical Shifts for this compound Moieties
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Aryl) | 6.5 - 8.0 | Multiplet |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts of ¹³C nuclei span a much wider range than protons, up to 200 ppm, which minimizes signal overlap. libretexts.org Carbon atoms in aromatic rings typically resonate in the 110 to 140 δ range. openstax.org The carbon atom directly attached to the selenium atom (the ipso-carbon) will have a distinct chemical shift influenced by the electronegativity and bonding characteristics of selenium. The other aromatic carbons (ortho, meta, and para) will also exhibit unique signals based on their electronic environment. The aliphatic methyl carbon will appear in the upfield region of the spectrum, typically between 10-30 ppm. libretexts.org For instance, in methylbenzene (toluene), the methyl carbon peak is observed around 22 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Se) | 110 - 140 |
| Aromatic (C-H) | 110 - 140 |
⁷⁷Se NMR spectroscopy is a powerful technique for directly investigating the chemical environment of the selenium atom. northwestern.edu The ⁷⁷Se nucleus has a spin of ½ and a natural abundance of 7.63%, making it suitable for NMR analysis. huji.ac.il This technique offers a very wide chemical shift range, which makes the observed shifts highly sensitive to the electronic and structural environment of the selenium atom. huji.ac.il For aryl alkyl selenides, the ⁷⁷Se chemical shifts are found within a characteristic range. netlify.app The chemical shift provides direct evidence of the oxidation state and coordination of the selenium center. For example, shifts can range from -270 ppm for selenolates to over 300 ppm for diselenides. researchgate.net The specific chemical shift for this compound provides a unique fingerprint for its particular organoselenium functionality.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of atoms in this compound.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgwikipedia.org In this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (ortho to meta, and meta to para), helping to trace the connectivity around the benzene ring. libretexts.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. sdsu.edu An HSQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and separate cross-peaks linking each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com For this compound, an HMBC spectrum would be particularly useful. It would show a correlation between the methyl protons and the ipso-carbon of the benzene ring, confirming the C₆H₅-Se-CH₃ linkage. It would also show correlations between aromatic protons and neighboring carbons, further solidifying the assignments of the carbon skeleton. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.
The IR and Raman spectra of this compound are characterized by absorptions corresponding to the vibrations of the aromatic ring and the organoselenium moiety.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed at slightly higher frequencies than their alkane counterparts, in the range of 3100-3000 cm⁻¹. orgchemboulder.com Carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.orgopenstax.org Out-of-plane C-H bending vibrations are also prominent and appear in the 900-675 cm⁻¹ region, with their exact position being indicative of the substitution pattern on the ring. orgchemboulder.comthieme-connect.de
Organoselenium Vibrations: The vibrations involving the selenium atom are typically found at lower frequencies. The C-Se stretching frequency is expected in the fingerprint region of the spectrum. While specific data for this compound is not abundant, analysis of related compounds can provide estimates. The Raman spectrum is particularly useful for observing vibrations of heavier atoms and symmetric bonds. For example, the Raman spectrum of toluene (B28343) shows distinct bands that can be compared to those of benzene to understand the effect of the substituent. cas.cz The vibrations of the Se-CH₃ group, such as C-H stretching and bending, would overlap with other aliphatic signals but may show subtle shifts due to the influence of the selenium atom.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR / Raman |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | IR / Raman |
| Aromatic C=C Ring Stretch | 1600 - 1450 | IR / Raman |
| C-H Out-of-Plane Bend | 900 - 675 | IR |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Bromotoluene |
| Toluene |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound (C₇H₈Se) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, considering the isotopic distribution of selenium. nist.govchemspider.com
The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk For this compound, fragmentation pathways analogous to those of other alkylated aromatic compounds, such as methylbenzene (toluene), are expected. docbrown.infocore.ac.uk Key fragmentation events would likely include the loss of a methyl radical (•CH₃) or cleavage of the carbon-selenium bond.
Common fragmentation pathways observed in compounds with a benzene ring include the loss of a hydrogen atom to form a stable [M-1]⁺ ion. docbrown.infoulethbridge.ca For this compound, this would result in a [C₇H₇Se]⁺ ion. A prominent fragmentation pathway for many monosubstituted benzene derivatives is the formation of the phenyl cation [C₆H₅]⁺ at m/z 77. ulethbridge.ca In the case of this compound, this would involve the cleavage of the C-Se bond and loss of the •SeCH₃ radical. Another characteristic fragmentation could involve the formation of a [C₆H₅Se]⁺ ion through the loss of the methyl group.
The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and provides a unique "fingerprint" for its identification.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 172 (isotope dependent) | [C₇H₈Se]⁺ | - |
| 157 (isotope dependent) | [C₆H₅Se]⁺ | •CH₃ |
| 93 (isotope dependent) | [CH₃Se]⁺ | •C₆H₅ |
| 77 | [C₆H₅]⁺ | •SeCH₃ |
X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination
For aromatic compounds like benzene and its derivatives, XRD studies have confirmed the planar nature of the benzene ring and have provided accurate measurements of the C-C bond lengths, which are intermediate between those of single and double bonds. docbrown.infomytutor.co.uk X-ray crystallography has shown that the internal bond angles in the benzene ring are 120°, consistent with a symmetrical hexagonal structure. docbrown.info
In an XRD analysis of a single crystal of this compound, the diffraction pattern of X-rays passing through the crystal would be collected and analyzed. This analysis would yield the unit cell dimensions, space group, and the precise coordinates of each atom (carbon, hydrogen, and selenium) within the crystal lattice. Key structural parameters that would be determined include the C-Se bond lengths (both C(aryl)-Se and C(methyl)-Se), the C-Se-C bond angle, and the dihedral angle between the phenyl ring and the C-Se-C plane. For instance, in the related compound 1-bromo-2-(phenylselenyl)benzene, the C-Se-C bond angle was found to be 99.19(6)°. researchgate.net Such data are crucial for understanding intermolecular interactions, such as π-stacking, in the solid state. researchgate.net
Table 2: Illustrative Crystallographic Parameters Obtainable from XRD for this compound
| Parameter | Description | Expected Value Range/Information |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The set of symmetry operations. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Specific values for the crystal |
| C(aryl)-Se Bond Length | Distance between the phenyl carbon and selenium. | ~1.91 Å |
| C(methyl)-Se Bond Length | Distance between the methyl carbon and selenium. | ~1.95 Å |
| C-Se-C Bond Angle | The angle formed by the C-Se-C bonds. | ~96-100° |
| Dihedral Angles | Torsional angles defining molecular conformation. | Defines the orientation of the methyl and phenyl groups. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When a sample of this compound is irradiated with a beam of X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. The binding energy of the ejected electron is characteristic of the element and its oxidation state.
For this compound, XPS analysis would confirm the presence of carbon and selenium on the sample surface. High-resolution scans of the Se 3d and Se 3p regions would be of particular interest. The binding energy of the Se 3d peak can be used to determine the oxidation state of the selenium atom. nih.gov In this compound, selenium is in the -2 oxidation state. The Se 3d spectrum is expected to show a doublet (Se 3d₅/₂ and Se 3d₃/₂) due to spin-orbit coupling, with a characteristic separation of approximately 0.86 eV. xpsfitting.comthermofisher.com The binding energies for selenium in organoselenium compounds are distinct from those of elemental selenium or selenium in higher oxidation states (e.g., Se(IV) or Se(VI)). researchgate.net
Analysis of the C 1s peak can also provide information about the different carbon environments, distinguishing between the carbons of the phenyl ring and the methyl group, although these may overlap. Studies on benzene adsorbed on various surfaces have demonstrated the utility of XPS in characterizing the interaction and orientation of aromatic rings. researchgate.netrsc.org
Table 3: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Se | 3d₅/₂ | ~55.5 | Elemental identification and oxidation state (-2) |
| Se | 3d₃/₂ | ~56.4 | Spin-orbit splitting component |
| Se | 3p₃/₂ | ~163 | Elemental identification |
| C | 1s | ~284-285 | Presence of aromatic and aliphatic carbon |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXA) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org
When an electron beam from an electron microscope interacts with a sample containing this compound, it can cause the ejection of core-shell electrons. Electrons from higher energy shells then fill these vacancies, emitting characteristic X-rays in the process. The energy of these X-rays is specific to the element from which they originated. libretexts.org
An EDS analysis of a sample containing this compound would generate a spectrum showing peaks corresponding to carbon and selenium. This allows for qualitative and quantitative elemental analysis. nih.govmuanalysis.com More powerfully, by scanning the electron beam across an area of the sample, EDS can be used to create elemental maps. jeol.com These maps show the spatial distribution of elements, which would be useful for analyzing the homogeneity of this compound in a mixture or on a surface, by visualizing the distribution of selenium relative to other elements. researchgate.net
Ultrafast Spectroscopic Techniques for Excited State Dynamics (Referencing analogous benzene studies for methodological insights)
Ultrafast spectroscopic techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are employed to probe the dynamics of molecules in their electronically excited states. While specific studies on this compound are not widely reported, the methodologies applied to analogous molecules like benzene and its derivatives provide significant insight into how its photophysical and photochemical processes could be investigated. researchgate.netsoton.ac.uk
Techniques such as time-resolved photoelectron spectroscopy (TRPES) and ultrafast transient absorption or polarization spectroscopy can be used to track the evolution of an excited state population. soton.ac.ukopticaopen.orgescholarship.orgacs.org In a typical experiment, a "pump" laser pulse excites the this compound molecule to a specific electronic state. A subsequent "probe" pulse, delayed in time, then ionizes or further excites the molecule. By varying the time delay between the pump and probe pulses, the lifetime of the excited state and the pathways of its decay, such as internal conversion (IC) and intersystem crossing (ISC) to triplet states, can be mapped out. researchgate.netopticaopen.org
For benzene, these studies have revealed complex dynamics, including ultrafast decay from initially excited singlet states. researchgate.netsoton.ac.uk The introduction of a heavy atom like selenium in this compound would be expected to significantly influence these dynamics, potentially accelerating intersystem crossing due to enhanced spin-orbit coupling. Ultrafast techniques could precisely measure the rates of these processes, providing a fundamental understanding of the molecule's behavior upon light absorption.
Computational Chemistry and Theoretical Studies of Methylseleno Benzene Systems
Quantum Chemical Modeling of Reaction Mechanisms
Prediction of Regioselectivity and Substrate Selectivity in Aromatic Reactions
Predicting the regioselectivity of aromatic reactions is crucial for synthetic planning. While direct studies on methylseleno benzene's regioselectivity in electrophilic aromatic substitution (EAS) are not extensively detailed in the provided search results, general trends and methodologies for similar systems can be inferred. Computational methods, such as Density Functional Theory (DFT), are widely employed to predict the preferred site of attack during EAS. These methods often analyze electron density distribution, frontier molecular orbitals (HOMO and LUMO), and calculated chemical shifts (¹H and ¹³C NMR) to identify the most reactive positions on the aromatic ring researchgate.netchemrxiv.orgamazonaws.com. For instance, the lowest calculated ¹³C or ¹H chemical shift often correlates with the most electron-rich site, making it prone to electrophilic attack researchgate.netamazonaws.com.
Studies on related organoselenium compounds suggest that the selenium atom, due to its lone pairs and potential for resonance effects, can influence the electron distribution in the phenyl ring, thereby directing regioselectivity. While specific data for methylseleno benzene (B151609) is limited, the general principle involves identifying the carbon atom on the phenyl ring that is most activated towards electrophilic attack based on computational predictions of electron density and orbital energies.
Energy Decomposition Analysis of Reaction Barrier Heights
Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the total interaction energy between molecular fragments or in transition states into physically meaningful components. This allows for a deeper understanding of the factors contributing to reaction barriers and bond strengths. For organoselenium compounds, EDA has been applied to analyze the mechanisms of reactions, such as the scavenging of radicals or catalytic processes.
For example, in the context of ROS scavenging by phenyl chalcogenols, EDA has been used to rationalize trends in activation energies. The analysis breaks down the energy into contributions like electrostatic interactions (ΔV_elstat), orbital interactions (ΔE_OI), and Pauli repulsion (ΔE_Pauli) mdpi.com. Such analyses help to understand how the electronic structure and bonding within the this compound system, or related structures, influence the energy required to reach a transition state for a given reaction pathway. While specific EDA results for this compound's reaction barriers are not detailed, this methodology is established for understanding the energetic landscape of organoselenium reactions mdpi.comfrontiersin.org.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior and conformational flexibility of molecules in various environments. For organoselenium compounds like diphenyl diselenides, MD simulations have revealed the existence of multiple minimum energy conformations arising from the rotation of phenyl rings researchgate.net. These simulations, often employing force fields like AMBER, can quantify conformational motions and interconversions at room temperature researchgate.net.
While direct MD studies specifically on this compound are not explicitly detailed, the principles applied to diphenyl diselenides are relevant. Such simulations would focus on the rotational freedom around the C-Se and Se-C bonds, the influence of the phenyl ring on the methyl group's orientation, and potential intramolecular interactions. These studies are crucial for understanding how the molecule behaves in solution or within biological systems, influencing its reactivity and interactions researchgate.netsemanticscholar.orgescholarship.org. For instance, the conformational landscape can significantly impact reaction rates and binding affinities.
Information-Theoretic Quantities from Density Functional Reactivity Theory
Density Functional Reactivity Theory (DFRT) provides a framework for understanding chemical reactivity using quantities derived from the electron density, such as Fukui functions and local softness. These information-theoretic quantities offer insights into the preferred sites of reaction and the nature of chemical transformations.
Theoretical Investigations of Coordination Chemistry and Ligand-Metal Interactions
Organoselenium compounds can act as ligands in coordination chemistry, binding to metal centers through the selenium atom's lone pairs. Theoretical investigations, often employing DFT, are vital for characterizing these interactions and understanding the resulting complex structures and properties.
Research has shown that selenium atoms in organoselenium ligands can coordinate to transition metals like palladium, platinum, nickel, and copper mdpi.comsemanticscholar.orgacs.orgresearchgate.netacs.org. For instance, studies on platinum complexes with phenyl selenide (B1212193) ligands have used TD-DFT to assign electronic transitions and understand the contribution of the PhSe⁻ ligand to the emissive states mdpi.com. Furthermore, DFT calculations have been used to investigate chalcogen bonding, where selenium atoms can form interactions with metal centers or other Lewis bases, influencing solid-state architectures semanticscholar.org. The coordination of selenium to a metal center can enhance its Lewis acidity, affecting its bonding capabilities semanticscholar.org.
Specific examples include:
Platinum(IV) Complexes: Luminescent Pt(IV) complexes with phenyl selenide ligands ([Pt(N^N)(Me)₂(PhSe)₂]) have been studied using TD-DFT to understand their absorption and emission properties, with the PhSe⁻ ligand contributing significantly to the triplet excited states mdpi.com.
Palladium(II) and Nickel(II) Complexes: Macrocyclic ligands containing selenium have been synthesized and their coordination chemistry with Pd(II) and Ni(II) explored. X-ray crystallography and DFT calculations have been used to determine the geometries and bonding in these complexes, revealing coordination through selenium and nitrogen atoms researchgate.net.
Chalcogen Bonding: DFT studies have indicated that metal coordination to selenium atoms can enhance their σ-hole donor ability, leading to stronger chalcogen bonds with neighboring units semanticscholar.org.
These theoretical investigations provide a framework for understanding how this compound, or related phenyl selenides, can function as ligands, influencing the electronic and structural properties of metal complexes.
Applications of Methylseleno Benzene in Contemporary Chemical Synthesis and Catalysis
Methylseleno Benzene (B151609) as a Versatile Synthetic Reagent in Organic Transformations
The phenylseleno moiety, often introduced using methylseleno benzene or related precursors, serves as a valuable functional group in organic synthesis. Its ability to participate in various transformations allows for the construction of diverse molecular architectures.
Selenium-based methodologies offer unique pathways for functional group introduction. This compound can act as a source of the phenylseleno group, which can be incorporated into organic molecules through various reactions. For instance, the phenylseleno group can be introduced via nucleophilic attack of selenium-containing species on electrophilic centers, or through electrophilic selenium reagents derived from this compound precursors. These methodologies enable the installation of selenium, which can subsequently be manipulated or removed to introduce other functionalities. For example, the phenylselenyl component can act as a nucleophile, reacting with electrophiles such as allylic halides, Michael acceptors, and epoxides nih.gov. Oxidative elimination can then be performed on the functionalized selenium using oxidants like hydrogen peroxide or sodium periodate (B1199274) nih.gov.
This compound derivatives can play a role in forming new carbon-carbon and carbon-heteroatom bonds. The selenium atom's ability to stabilize adjacent carbocations makes it useful in reactions that generate such intermediates, facilitating reactions with nucleophiles to form C-C bonds scielo.br. For example, selenium-stabilized carbocations have been used in reactions with aromatic compounds to create new carbon-carbon bonds scielo.br. Furthermore, organoselenium compounds, in general, are recognized for their ability to participate in various coupling reactions, contributing to both C-C and C-heteroatom bond formation capes.gov.brnih.gov. While direct examples of this compound in these specific catalytic cross-coupling reactions are less documented in the provided snippets than for other phenylseleno compounds, the general reactivity patterns of organoselenium compounds suggest its potential. For instance, silver-catalyzed carbon-selenium cross-coupling reactions using N-(phenylseleno)phthalimide, a related selenium source, demonstrate the utility of phenylseleno groups in forming C-Se bonds scholaris.ca.
This compound Derivatives as Ligands in Transition Metal Catalysis
Derivatives incorporating the methylseleno or phenylseleno moiety can be designed as ligands for transition metal catalysts. The selenium atom's electronic properties and its ability to coordinate with metals can influence the catalytic activity and selectivity of the resulting complexes.
The rational design of organoselenium ligands is crucial for developing effective transition metal catalysts. Ligands incorporating selenium atoms, such as those derived from phenylseleno groups, can be synthesized by modifying existing molecular frameworks. For example, the synthesis of a pincer ligand, 2,6-bis((phenylseleno)methyl)pyridine, was achieved by reacting phenylselenolate anions with 2,6-bis(chloromethyl)pyridine (B1207206) acs.org. This ligand was then used to form palladium complexes, which were characterized and evaluated for catalytic activity acs.org. The design principles often involve incorporating selenium into chelating structures that can bind to metal centers, thereby influencing the metal's electronic and steric environment acs.org. Organoselenium compounds are also explored for their potential in medicinal chemistry and materials science, suggesting a broader scope for ligand design nih.govmjcce.org.mk.
Organoselenium ligands, including those potentially derived from this compound, can exhibit significant catalytic activity in various organic transformations, particularly cross-coupling reactions. Palladium complexes featuring selenium-containing ligands, such as the pincer ligand 2,6-bis((phenylseleno)methyl)pyridine, have demonstrated high catalytic activity in the Heck reaction, achieving yields up to 97% and turnover numbers (TON) of 97,000 acs.org. The nature of the ligand, including the presence and position of selenium, can tune the catalyst's performance. For instance, a palladium complex with a related selenium-containing ligand showed higher yields and TONs compared to a similar complex without selenium acs.org. While specific examples directly using this compound as a ligand precursor are scarce in the provided text, the success of phenylseleno-containing ligands highlights the potential of this class of compounds.
The development of both homogeneous and heterogeneous catalytic systems utilizing organoselenium compounds is an active area of research. Homogeneous catalysts often involve soluble metal complexes with designed ligands, such as the palladium-pincer complex mentioned previously acs.org. Heterogeneous catalysis, on the other hand, typically involves immobilizing the active catalytic species onto a solid support, offering advantages in terms of recyclability and separation the-innovation.orgmdpi.com. While specific instances of this compound derivatives in heterogeneous catalysis are not detailed, the broader field of organoselenium chemistry continues to explore such avenues. For example, metal complexes with ligands derived from phenylseleno groups are being investigated for various catalytic applications acs.org. The general trend in catalysis research is to develop more robust and recyclable systems, which could include the immobilization of selenium-containing ligands or metal complexes onto solid supports.
Influence of Ligand Architecture on Catalytic Performance
The efficacy of transition metal catalysts is profoundly influenced by the nature of the ligands coordinated to the metal center. Organoselenium compounds, including those featuring methylseleno and phenyl moieties, can serve as effective ligands. The "architecture" of these ligands—referring to their structural arrangement, electronic properties, and steric bulk—plays a crucial role in dictating the catalyst's activity, selectivity, and stability.
Research has demonstrated that modifying the framework of selenium-containing ligands can fine-tune catalytic performance sciforum.netresearchgate.net. For instance, chiral organoselenium compounds have been developed as ligands for asymmetric catalysis. In the iodolactonization of alkenoic acids, BINOL-derived chiral selenide (B1212193) catalysts, particularly phenyl-substituted variants, have shown efficacy in promoting the reaction with moderate to good enantioselectivity jst.go.jp. The specific phenyl substitution and the chiral backbone of the selenide ligand were found to be critical factors in achieving higher enantiomeric ratios (er) jst.go.jp. This highlights how the precise arrangement of functional groups around the selenium atom and the aromatic ring can significantly impact the stereochemical outcome of a catalyzed reaction.
While direct examples of this compound derivatives as specific ligands are still an emerging area, the general principles apply. Phenyl methyl selenide (C₆H₅SeCH₃) and its substituted analogues offer an aromatic scaffold with a selenium atom capable of coordinating to metal centers. Variations in substitution patterns on the benzene ring or modifications to the methylseleno group could lead to ligands with tailored electronic and steric profiles, thereby influencing their performance in cross-coupling reactions, oxidation catalysis, or other metal-mediated transformations rsc.orgrsc.org. The ability of selenium to exist in multiple oxidation states also contributes to its versatility in catalytic cycles, potentially acting as both electron donor and acceptor.
Precursors for Advanced Organic Materials
Organoselenium compounds are increasingly recognized for their potential as precursors and building blocks in the synthesis of advanced organic materials. Their unique electronic properties, combined with the synthetic versatility of the selenium-carbon bond, make them attractive for constructing materials with tailored functionalities, particularly in the fields of polymers and molecular electronics. The focus here is on their synthetic utility rather than the intrinsic material properties themselves.
This compound derivatives and related organoselenium compounds serve as valuable monomers, co-monomers, or modifying agents in the synthesis of functional polymers. The incorporation of selenium into polymer chains can impart unique properties, such as redox responsiveness, enhanced optical characteristics, and potential for self-healing or stimuli-responsive behavior rsc.org.
Monomers and Co-monomers: Aromatic compounds bearing methylseleno groups, such as p-methylselenostyrene, can be synthesized and subsequently polymerized via radical polymerization techniques acs.org. These selenium-containing monomers can be copolymerized with conventional monomers like styrene (B11656) using controlled polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This approach allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, incorporating the selenium functionality into the polymer backbone or side chains acs.orgmdpi.com. For example, the copolymerization of styrene with a phenylselenide-substituted maleimide (B117702) monomer has yielded copolymers with tunable molecular weights, where the phenylselenide groups could be further modified through oxidative elimination mdpi.com.
Polymer Modification and Mediators: Organoselenium compounds can also be used for post-polymerization modification. For instance, polymers with reactive sites can be functionalized with selenium-containing moieties, or selenium compounds can act as mediators in polymerization processes. Diselenocarbonyl compounds, for example, have been developed as universal mediators for "living" free radical polymerization, enabling the synthesis of block copolymers with controlled architectures and incorporating organoselenium groups for potential bio-related applications rsc.org. The selenium-epoxy 'click' reaction has also been employed for the modification of polymer side chains with phenyl selenolate researchgate.net.
Catalytic Polymers: Selenium-containing polymers have also been explored as heterogeneous catalysts. For instance, selenium-containing polystyrene microspheres, synthesized using diselane (B1234466) monomers, can be oxidized to generate catalytic sites capable of promoting oxidation reactions mdpi.com.
The inherent electronic properties of aromatic systems, coupled with the unique characteristics of selenium, make this compound derivatives promising building blocks for molecular electronic components. The pi-electron system of the benzene ring, combined with the selenium atom's ability to influence charge transport and optical properties, allows for the design of molecules with specific electronic functionalities.
Organic Electronics: Derivatives of this compound have been investigated as central blocks for high-performance organic electronic devices, such as organic solar cells scispace.com. The synthetic incorporation of methylseleno groups onto aromatic scaffolds provides a pathway to create conjugated systems with tunable electronic band gaps and charge transport characteristics. These compounds can be synthesized and then assembled into larger molecular architectures or incorporated into polymeric matrices for applications in organic photovoltaics, organic light-emitting diodes (OLEDs), and other organic electronic devices mdpi.comnih.gov. The ability to precisely control the position and type of selenium substitution on the aromatic ring allows for fine-tuning of the electronic and optical properties required for efficient device performance.
Precursors for Materials Synthesis: Beyond direct incorporation into active layers, this compound derivatives can serve as precursors in the synthesis of more complex organic electronic materials. Their reactivity allows for further functionalization, enabling the construction of extended conjugated systems or molecules with specific donor-acceptor properties crucial for optoelectronic applications nih.gov.
Compound List
this compound (Phenyl methyl selenide)
1,4-bis(methylseleno)benzene
1-methyl-3-(methylseleno)benzene
p-methylselenostyrene
p-phenylselenostyrene
Benzyl phenyl selenide
Phenyl methyl selenide
Diphenyldiselenide
Benzeneselenol (Selenophenol)
Organoselenium compounds
Selenide catalysts
Selenium-containing polymers
Diselenide-containing polymers
1,2-bis(2,3,5,6-tetrafluoro-4-vinylphenyl)diselane
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methylseleno benzene, and how can reaction conditions be optimized for reproducibility?
- Methodology : Begin with nucleophilic substitution or selenium-metal exchange reactions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters (temperature, solvent, catalyst) via Design of Experiments (DoE) .
- Data Considerations : Report yields, purity (HPLC >95%), and spectroscopic validation (¹H/¹³C NMR, FT-IR). For reproducibility, include detailed protocols for inert atmosphere handling and selenium waste management .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Approach : Use NMR to confirm Se–CH₃ bonding (δ ~2.5 ppm for methyl protons). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 156 (C₇H₇Se⁺). Pair with X-ray crystallography for structural elucidation .
- Validation : Cross-reference data with Reaxys/SciFinder entries for known analogs .
Q. How does this compound’s stability vary under different storage conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH, light exposure) over 6 months. Monitor degradation via GC-MS and quantify selenoxide byproducts. Use Arrhenius modeling to predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic substitution behavior of this compound in aromatic systems?
- Methodology : Perform kinetic isotope effect (KIE) studies and DFT calculations (e.g., Gaussian09) to map transition states. Compare regioselectivity with thio- and methoxy analogs .
- Data Contradictions : Address discrepancies in reported reaction rates by standardizing solvent polarity metrics (e.g., ET(30) scale) .
Q. How can conflicting toxicity profiles of this compound in in vitro vs. in vivo models be reconciled?
- Analytical Framework : Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., selenoprotein-mediated detoxification). Validate with LC-MS/MS quantification of glutathione adducts .
- Data Integration : Cross-validate cytotoxicity (IC₅₀) in HepG2 cells with murine LD₅₀ studies, adjusting for bioavailability differences .
Q. What strategies improve the selectivity of this compound in catalytic C–Se bond formation?
- Experimental Design : Screen palladium/NHC catalysts under microwave irradiation. Use high-throughput experimentation (HTE) to assess ligand effects on turnover frequency (TOF) .
- Contradiction Resolution : If literature reports conflicting TOFs, re-evaluate substrate purity and reaction monitoring methods (e.g., in situ IR vs. offline GC) .
Data Presentation and Reproducibility
Q. How should researchers present contradictory spectral data for this compound derivatives?
- Guidelines : Tabulate NMR shifts (±0.1 ppm) across solvents (CDCl₃, DMSO-d₆) and report instrument field strength (400/600 MHz). Use Supporting Information for raw spectra .
- Example Table :
| Derivative | ¹H NMR (CDCl₃) | ¹³C NMR (DMSO-d₆) | Reference |
|---|---|---|---|
| Ph-Se-CH₃ | 2.48 (s, 3H) | 15.2 (Se-CH₃) |
Q. What computational tools best predict the redox behavior of this compound?
- Workflow : Combine DFT (B3LYP/def2-TZVP) for redox potentials with molecular dynamics (MD) simulations to assess solvent effects. Validate against cyclic voltammetry data .
Ethical and Safety Considerations
Q. How can researchers mitigate risks associated with selenium-containing intermediates?
- Protocols : Implement fume hoods for volatile selenides (e.g., H₂Se byproducts) and use chelating agents (EDTA) in waste streams. Reference OSHA guidelines for permissible exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
